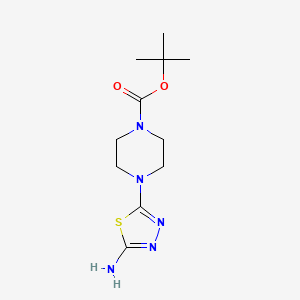

Tert-butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate

Übersicht

Beschreibung

“Tert-butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C11H19N5O2S . It is a derivative of thiadiazole .

Synthesis Analysis

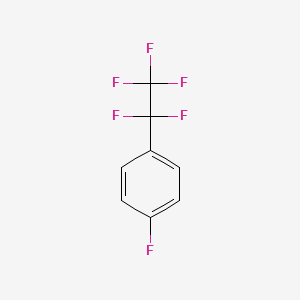

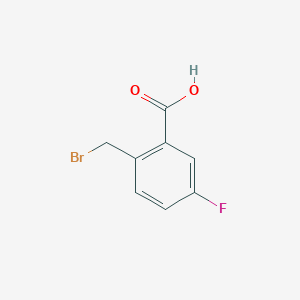

The synthesis of “Tert-butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate” could involve the use of 2-Amino-5-tert-butyl-1,3,4-thiadiazole (ABTD) as an intermediate . ABTD is a thiadiazole derivative that inhibits the corrosion of brass in sea water samples . The synthesis could also involve the use of 1-Boc-piperazine, which undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives .Molecular Structure Analysis

The molecular weight of “Tert-butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate” is 285.37 . The InChI code for the compound is provided in the references .Physical And Chemical Properties Analysis

“Tert-butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of Tert-butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate:

Antimicrobial Agents

Tert-butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate has shown potential as an antimicrobial agent. Its structure allows it to interact with microbial cell walls, disrupting their integrity and leading to cell death. This makes it a candidate for developing new antibiotics, especially against resistant strains .

Anticancer Research

This compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by interfering with their metabolic pathways. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for chemotherapy drugs .

Corrosion Inhibition

In the field of materials science, Tert-butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate is used as a corrosion inhibitor. It forms a protective layer on metal surfaces, preventing oxidation and degradation. This application is particularly valuable in industries where metal preservation is critical, such as in marine environments .

Neuroprotective Agents

Research has indicated that this compound may have neuroprotective effects. It can cross the blood-brain barrier and protect neurons from oxidative stress and inflammation. This makes it a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Agricultural Chemicals

In agriculture, Tert-butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate is explored as a component in pesticides and herbicides. Its ability to disrupt the biological processes of pests and weeds without harming crops makes it a valuable tool for improving crop yields and reducing agricultural losses .

Biochemical Research

This compound is also used in biochemical research to study enzyme interactions and metabolic pathways. Its ability to bind to specific enzymes and alter their activity provides insights into biochemical processes and potential therapeutic targets.

Source Source Source Source Source : Source : Source : Source

Safety and Hazards

Wirkmechanismus

Target of Action

It is a derivative of 2-amino-5-tert-butyl-1,3,4-thiadiazole (abtd), which is known to inhibit the corrosion of brass in sea water samples .

Mode of Action

As a derivative of ABTD, it might share similar chemical properties and interactions .

Result of Action

As a derivative of ABTD, it might share similar effects .

Action Environment

Abtd is known to inhibit the corrosion of brass in sea water samples, suggesting that it may be stable and active in such environments .

Eigenschaften

IUPAC Name |

tert-butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O2S/c1-11(2,3)18-10(17)16-6-4-15(5-7-16)9-14-13-8(12)19-9/h4-7H2,1-3H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCOBVUFFIQOFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

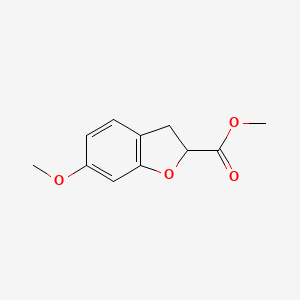

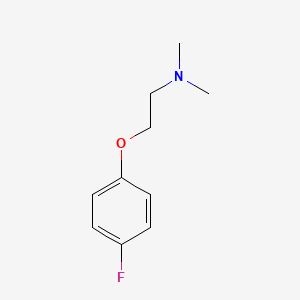

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3040769.png)

![8H-thieno[2,3-b]indole](/img/structure/B3040779.png)

![4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B3040783.png)

![4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B3040792.png)